3-Ethoxypropanimidamide
Description
Chemical Identity:
3-Ethoxypropanimidamide (CAS 188720-03-8) is an organic compound with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . Its structure comprises a propanimidamide backbone substituted with an ethoxy group (–OCH₂CH₃) at the third carbon (Figure 1). This compound is often utilized as an intermediate in pharmaceutical synthesis and chemical research due to its amidine functional group, which enables diverse reactivity in nucleophilic and electrophilic reactions.
Physicochemical Properties: Limited data are available for its physical properties (e.g., melting/boiling points, solubility).
Properties
CAS No. |
885957-59-5 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-ethoxypropanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H3,6,7) |
InChI Key |
ANZMGBWGDBBELF-UHFFFAOYSA-N |
SMILES |
CCOCCC(=N)N |
Canonical SMILES |
CCOCCC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share the propanimidamide or propanamide backbone but differ in substituents, leading to distinct chemical behaviors:
Key Observations :
- Substituent Effects: The ethoxy group in this compound enhances electron-donating capacity compared to the aromatic phenoxy group in 3-(3-methylphenoxy)propanimidamide. This difference may influence reactivity in electrophilic substitution or coordination chemistry.
- Amidine vs. Amide: Amidines (e.g., this compound) exhibit stronger basicity and nucleophilicity than amides (e.g., 3-(diethylamino)-N-methylpropanamide), impacting their roles in catalysis or drug design.
- Bioactivity : Compounds with aromatic or bulky substituents (e.g., phenethyl groups in ) are more likely to interact with biological targets, whereas simpler analogs like this compound are primarily synthetic intermediates.
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